molecular formula C14H17BrN2 B14764841 4-Bromo-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]pyridine

4-Bromo-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B14764841
M. Wt: 293.20 g/mol
InChI Key: YKDCBTIVXHEHIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a bromine atom, a cyclohexylmethyl group, and a pyrrolo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of a pyrrolo[2,3-b]pyridine precursor followed by the introduction of the cyclohexylmethyl group. One common method involves:

    Bromination: The pyrrolo[2,3-b]pyridine core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Alkylation: The brominated intermediate is then subjected to alkylation with cyclohexylmethyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: The bromine atom can participate in cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., NaOH, K2CO3).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and appropriate ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminated derivative, while a Suzuki coupling would introduce an aryl group.

Scientific Research Applications

4-Bromo-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents targeting various diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers may use it to study the interactions of heterocyclic compounds with biological targets.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the cyclohexylmethyl group can influence the compound’s binding affinity and selectivity for these targets. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-(cyclohexylmethyl)-1H-pyrazole
  • 5-Bromo-1H-pyrazolo[3,4-b]pyridine
  • 4-Bromo-3-ethyl-1-methyl-1H-pyrazole

Uniqueness

4-Bromo-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and the presence of the cyclohexylmethyl group. This structural feature can impart distinct physicochemical properties and biological activities compared to other similar compounds. For instance, the cyclohexylmethyl group may enhance lipophilicity and membrane permeability, making it a valuable scaffold in drug design.

Properties

Molecular Formula

C14H17BrN2

Molecular Weight

293.20 g/mol

IUPAC Name

4-bromo-1-(cyclohexylmethyl)pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H17BrN2/c15-13-6-8-16-14-12(13)7-9-17(14)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2

InChI Key

YKDCBTIVXHEHIR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2C=CC3=C(C=CN=C32)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.